molecular formula C13H12F3N3O2 B2529188 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1257859-74-7

5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2529188
M. Wt: 299.253
InChI Key: BHRNZAQSCXLZRP-UHFFFAOYSA-N
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Description

The compound "5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions of various precursors. For example, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst in acetonitrile at room temperature, indicating a potential pathway for the synthesis of related compounds . Although the specific synthesis of "5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide" is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. X-ray crystallography provides detailed information about the three-dimensional structure, as seen in the synthesis and structural analysis of a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . The dihedral angle between the rings and the presence of hydrogen bond interactions are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including heterocyclization, condensation, and cyclization. The reactivity of the pyrazole ring allows for the introduction of various substituents, which can significantly alter the biological activity of the compound. For instance, the synthesis of Schiff bases from pyrazole derivatives indicates the potential for creating a diverse array of compounds with varying antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. The thermal stability of these compounds can be assessed using techniques like TG-DTG, as demonstrated for a similar compound . The introduction of electron-withdrawing or electron-donating groups can affect the compound's lipophilicity, which in turn influences its pharmacokinetic properties, as seen in the SARs of a 5-lipoxygenase inhibitor .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds similar to "5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide," have been a subject of interest due to their potential biological activities. The synthesis involves multi-step reactions, including the formation of pyrazolo[1,5-a]pyrimidine derivatives from amino-N-aryl-pyrazoles through reactions with acetylacetone or other chemical agents, further highlighting the versatility and reactivity of pyrazole-based compounds (Hassan et al., 2014). Additionally, the structural elucidation of these compounds utilizes various spectroscopic techniques such as IR, MS, and NMR, providing a comprehensive understanding of their chemical framework and potential for further modification.

Cytotoxicity and Antimicrobial Activity

Research into the cytotoxicity of pyrazole derivatives has shown promising results against certain cancer cell lines. For instance, studies on new synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases have revealed their cytotoxicity against human cancer cell lines, suggesting a potential application in cancer therapy (Hassan et al., 2015). Furthermore, the antimicrobial activity of novel Schiff bases using pyrazole derivatives has been explored, indicating the versatility of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Nonlinear Optical Properties and Other Applications

The investigation of nonlinear optical properties in pyrazole derivatives, such as "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid," has expanded the potential applications of these compounds into the field of material science, highlighting their suitability for developing optical materials with advanced functionalities (Tamer et al., 2015).

properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-11-5-3-2-4-8(11)9-6-10(19-18-9)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRNZAQSCXLZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

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